![molecular formula C10H12ClNO8S2 B14367515 2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) CAS No. 91812-98-5](/img/structure/B14367515.png)
2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H14ClN3O4S2. This compound is characterized by the presence of a chlorinated nitrobenzene ring substituted with disulfonyl groups and ethan-1-ol moieties. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) typically involves the nitration of 4-chlorobenzenesulfonyl chloride followed by the reaction with ethan-1-ol. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol).
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether derivatives.
Applications De Recherche Scientifique
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 2,2’-[(4-Chloro-6-nitro-1,3-phenylene)bis(azanediyl)]diethanol
Uniqueness
2,2’-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol) is unique due to its dual sulfonyl groups and ethan-1-ol moieties, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications.
Propriétés
Numéro CAS |
91812-98-5 |
|---|---|
Formule moléculaire |
C10H12ClNO8S2 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
2-[4-chloro-5-(2-hydroxyethylsulfonyl)-2-nitrophenyl]sulfonylethanol |
InChI |
InChI=1S/C10H12ClNO8S2/c11-7-5-8(12(15)16)10(22(19,20)4-2-14)6-9(7)21(17,18)3-1-13/h5-6,13-14H,1-4H2 |
Clé InChI |
DTQVUNPMHDJQLI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)S(=O)(=O)CCO)S(=O)(=O)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)

![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)

![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)




